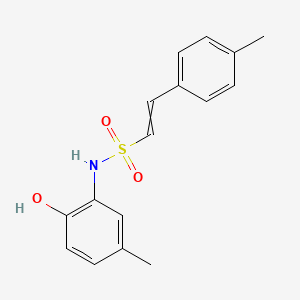
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been shown to have potential therapeutic applications in the treatment of hypertension, cancer, and ischemic stroke.
Mecanismo De Acción
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthesis, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide reduces vasoconstriction and promotes vasodilation, leading to a reduction in blood pressure and an improvement in renal function. In cancer models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide inhibits angiogenesis by reducing the production of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and physiological effects:
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In hypertensive animal models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide reduces blood pressure and improves renal function by promoting vasodilation and reducing vasoconstriction. In cancer models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide inhibits angiogenesis by reducing VEGF production. In ischemic stroke models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide reduces infarct size and improves neurological function by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide in lab experiments is its specificity for 20-HETE synthase, which allows for selective inhibition of 20-HETE synthesis. This can help researchers to better understand the role of 20-HETE in various physiological and pathological processes. However, one limitation of using N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide. One area of interest is the potential therapeutic applications of N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide in the treatment of hypertension, cancer, and ischemic stroke. Another area of interest is the development of more selective and potent inhibitors of 20-HETE synthase, which could improve the efficacy and specificity of N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide. Additionally, further research is needed to better understand the role of 20-HETE in various physiological and pathological processes, which could lead to the development of new therapeutic targets for a variety of diseases.
Métodos De Síntesis
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide can be synthesized using a multi-step process involving the reaction of 2-hydroxy-5-methylbenzenesulfonic acid with 4-methylphenylacetonitrile. The resulting intermediate is then treated with thionyl chloride and subsequently reacted with 2-hydroxy-5-methylphenylboronic acid to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been extensively studied in preclinical models of hypertension, cancer, and ischemic stroke. In hypertensive animal models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to reduce blood pressure and improve renal function. In cancer models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to inhibit angiogenesis and tumor growth. In ischemic stroke models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to reduce infarct size and improve neurological function.
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-6-14(7-4-12)9-10-21(19,20)17-15-11-13(2)5-8-16(15)18/h3-11,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURKSLGNAQTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2788078.png)
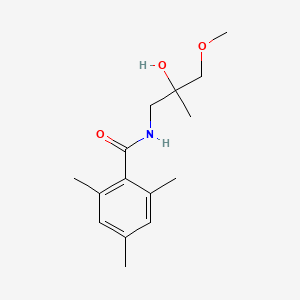
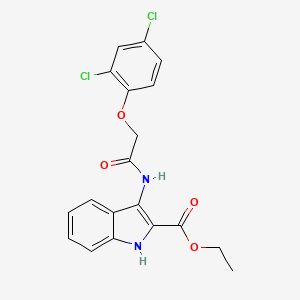
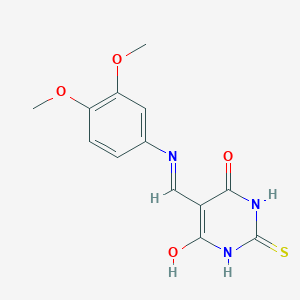
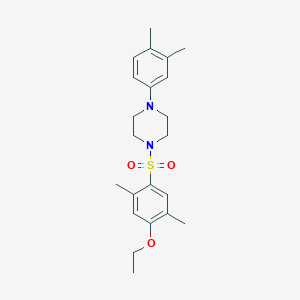
![2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2788088.png)
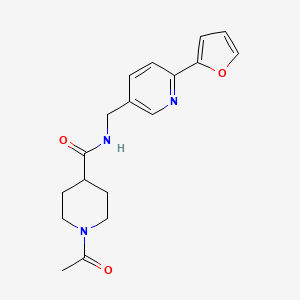
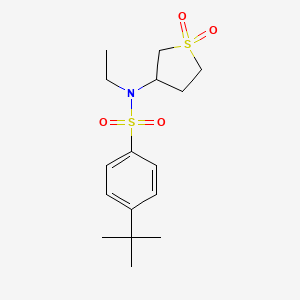
![N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2788094.png)
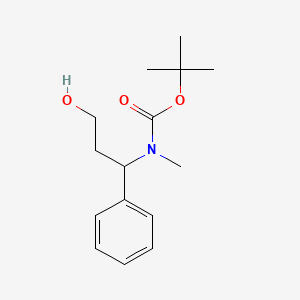


![6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2788099.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2788100.png)